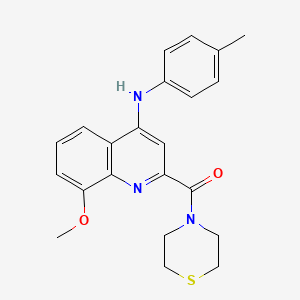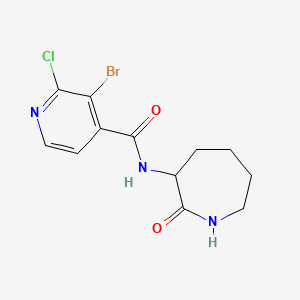![molecular formula C24H21N5O2S B2427275 N-(2-metoxifenil)-5-metil-2-fenil-7-(tiofen-2-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida CAS No. 540503-31-9](/img/structure/B2427275.png)
N-(2-metoxifenil)-5-metil-2-fenil-7-(tiofen-2-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto sintetizado ha demostrado prometedoras propiedades antimicrobianas. Específicamente, dos derivados—N-(4-nitrofenil)-5-fenil-[1,2,4]triazolo[1,5-c]-quinazolin-2-amina (IXi) y N-(4-clorofenil)-5-fenil-[1,2,4]triazolo[1,5-c]-quinazolin-2-amina (IXk)—mostraron una potente actividad contra cepas bacterianas como E. coli, P. aeruginosa y S. epidermidis, con una concentración mínima inhibitoria (CMI) de 3 µg/mL . Estos hallazgos sugieren aplicaciones potenciales en la lucha contra las infecciones bacterianas.
Actividad Antituberculosa
El mismo compuesto, IXi, exhibió actividad antituberculosa a una concentración de 6.25 µg/mL. Dado el desafío global que representa la tuberculosis (TB), los agentes novedosos como este prometen mejorar las opciones de tratamiento, especialmente en el contexto de la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los medicamentos (XDR-TB) .
Actividad Anti-VIH
Además de sus efectos antibacterianos y antituberculosos, IXi mostró actividad anti-VIH a 7.15 µg/mL contra VIH-1 y VIH-2. Considerando el riesgo de coinfección entre la TB y el VIH, compuestos como este podrían contribuir a terapias de doble objetivo .
Actividad Fungicida
Si bien el enfoque principal ha estado en las bacterias y los virus, vale la pena explorar el potencial del compuesto contra los hongos. Investigaciones adicionales podrían revelar su eficacia contra patógenos fúngicos, como Colletotrichum orbiculare (antracnosis del pepino) y Pseudoperonospora cubensis (mildiu velloso del pepino) .
Biología Química y Química Medicinal
Comprender las interacciones del compuesto con los objetivos biológicos y dilucidar su mecanismo de acción son áreas de estudio críticas. Los químicos medicinales pueden explorar su afinidad de unión, estabilidad metabólica y perfiles de toxicidad para guiar los esfuerzos de diseño de fármacos .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . The downstream effects of this disruption can vary depending on the specific cellular context and the presence of other mutations.
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . This is observed as a decrease in the growth of various cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells , leading to cell death and a reduction in tumor size.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-15-20(23(30)26-17-11-6-7-12-18(17)31-2)21(19-13-8-14-32-19)29-24(25-15)27-22(28-29)16-9-4-3-5-10-16/h3-14,21H,1-2H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJCRCQKWGTVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2427197.png)
![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)


![2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427202.png)

![3-phenyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2427206.png)

![3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2427209.png)
![7-(TERT-BUTYL)-2-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2427212.png)
![2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2427214.png)
